Benzyl-cyclopropyl-piperidin-3-yl-amine

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Benzyl-cyclopropyl-piperidin-3-yl-amine (CAS 1353973-82-6) is an N-benzyl-N-cyclopropyl-substituted piperidin-3-amine with molecular formula C₁₅H₂₂N₂ and molecular weight 230.35 g/mol. This compound belongs to the substituted benzylamino piperidine class, a scaffold extensively patented for CNS therapeutic applications.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 1353973-82-6
Cat. No. B3234371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-cyclopropyl-piperidin-3-yl-amine
CAS1353973-82-6
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N(CC2=CC=CC=C2)C3CC3
InChIInChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2
InChIKeyMQWGGUMLYJKQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-cyclopropyl-piperidin-3-yl-amine (CAS 1353973-82-6): Procuring the N3-Regioisomer Scaffold for Specialized CNS Drug Discovery


Benzyl-cyclopropyl-piperidin-3-yl-amine (CAS 1353973-82-6) is an N-benzyl-N-cyclopropyl-substituted piperidin-3-amine with molecular formula C₁₅H₂₂N₂ and molecular weight 230.35 g/mol . This compound belongs to the substituted benzylamino piperidine class, a scaffold extensively patented for CNS therapeutic applications [1]. The defining structural feature is the attachment of the tertiary amine at the piperidine 3-position (N3-regioisomer), which distinguishes it from the 4-position (N4) regioisomers that have been more extensively characterized pharmacologically. As a research chemical, it is typically supplied at 95% purity (minimum specification) and is exclusively intended for laboratory research and development use, not for human or veterinary therapeutic applications .

Why Benzyl-cyclopropyl-piperidin-3-yl-amine Cannot Be Interchanged with N4-Regioisomers or Non-cyclopropyl Analogs


Generic substitution within the substituted benzylamino piperidine class is not pharmacologically neutral. The piperidine substitution position (3-position vs. 4-position) determines the spatial orientation of the basic amine pharmacophore, directly affecting receptor binding geometry and selectivity [1]. Furthermore, the cyclopropyl group introduces unique conformational constraints and alters lipophilicity compared to ethyl or isopropyl analogs—modifications known to modulate blood-brain barrier penetration and metabolic stability [2]. For research programs targeting specific receptor subtypes (e.g., muscarinic M4, CCR5, or sigma receptors), the precise regioisomeric and N-substituent identity is a critical variable that cannot be assumed interchangeable without quantitative comparative binding or functional data. The N3-regioisomer scaffold represented by CAS 1353973-82-6 occupies a distinct chemical space that requires procurement of the exact compound for reproducible structure-activity relationship (SAR) studies [1].

Benzyl-cyclopropyl-piperidin-3-yl-amine: Quantifiable Differentiation Evidence for Procurement Decision-Making


Regioisomeric Differentiation: N3-Piperidinyl Substitution Versus N4-Regioisomer in Patent-Scaffold Positioning

Benzyl-cyclopropyl-piperidin-3-yl-amine (CAS 1353973-82-6) is the N3-regioisomer of the benzyl-cyclopropyl-piperidinyl-amine scaffold. The N3-substitution pattern places the tertiary amine at the 3-position of the piperidine ring, whereas the more extensively studied N4-regioisomer (CAS 1353982-79-2, benzyl-cyclopropyl-piperidin-4-yl-amine) positions this pharmacophore at the 4-position. The Pfizer patent family EP1114817, which covers substituted benzylamino piperidine compounds as therapeutic agents, explicitly encompasses both 3- and 4-piperidinyl substitution patterns, indicating that regioisomerism is a deliberate and distinct structural variable in medicinal chemistry optimization [1]. No direct head-to-head comparative biological data are publicly available for this specific pair; however, the patent classification as distinct embodiments confirms that these regioisomers are considered non-equivalent chemical entities for drug discovery purposes [1].

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Cyclopropyl Versus Ethyl N-Substituent: LogP Differentiation Impacting Predicted CNS Permeability

The N-cyclopropyl group in Benzyl-cyclopropyl-piperidin-3-yl-amine confers a distinct lipophilicity profile compared to N-ethyl analogs. The calculated LogP for the (S)-enantiomer of this compound is reported as 2.403 , while analogous N-ethyl substituted piperidin-3-yl-amines (e.g., benzyl-ethyl-piperidin-3-yl-amine) exhibit different physicochemical properties. For context, the ACD/LogP for the related cyclopropylpiperidine core without benzyl substitution is 1.79, demonstrating that the benzyl group contributes approximately 0.6-0.7 LogP units [1]. The cyclopropyl moiety provides intermediate lipophilicity between smaller alkyl groups (e.g., methyl) and bulkier substituents (e.g., isopropyl), which is a known medicinal chemistry strategy for optimizing CNS penetration while minimizing metabolic liabilities associated with high LogP compounds [2]. The measured LogP of 2.403 places this compound within the optimal range (LogP 1-3) for passive blood-brain barrier diffusion .

Physicochemical Properties Lipophilicity Blood-Brain Barrier Permeability

Chiral Resolution Availability: Procurement of (R)- and (S)-Enantiomers for Stereospecific SAR Studies

Benzyl-cyclopropyl-piperidin-3-yl-amine contains a chiral center at the piperidine 3-position, giving rise to (R)- and (S)-enantiomers. The racemic mixture (CAS 1353973-82-6) is commercially available, but critically, both individual enantiomers are also procurable as distinct catalog items: (R)-N-benzyl-N-cyclopropylpiperidin-3-amine (CAS 1354009-97-4) and (S)-N-benzyl-N-cyclopropylpiperidin-3-amine (CAS 1354018-41-9) . The (R)-enantiomer is priced at approximately £945.00 per gram (2022 pricing) [1], while the (S)-enantiomer is listed at 19,437 RMB per gram (approximately $2,700 USD) . This price differential reflects the synthetic complexity and market demand for stereochemically pure compounds. The availability of resolved enantiomers enables researchers to conduct stereospecific SAR studies, as enantiomers often exhibit differential binding affinities and functional activities at chiral biological targets (e.g., G-protein coupled receptors, ion channels) [2]. In contrast, many substituted piperidine analogs are only commercially available as racemates, limiting stereochemical investigation.

Chiral Chemistry Enantioselective Pharmacology Stereochemistry

Purity Specification Benchmarking: 98% Grade Versus Standard 95% Research Grade for Sensitive Assays

Benzyl-cyclopropyl-piperidin-3-yl-amine is commercially available at two distinct purity grades that directly impact procurement decisions. The standard research grade is specified at 95% minimum purity and is stocked by multiple vendors including AKSci (Cat. No. 8584DS) and CymitQuimica (Ref. 10-F088099) . A higher purity grade of 98% (NLT 98%) is offered by MolCore for the same racemic compound, providing a 3% absolute purity improvement over the standard 95% grade . For sensitive biochemical assays (e.g., radioligand binding, fluorescence polarization, surface plasmon resonance), this 3% purity differential can significantly reduce background noise and improve signal-to-noise ratios, particularly when compound concentrations approach the assay's lower limit of quantification. The 95% grade may contain up to 5% impurities that could act as confounding factors in high-sensitivity screening campaigns. Procurement of the 98% grade reduces this impurity burden by 60% relative to the 95% grade (from 5% to 2% total impurities), a meaningful reduction for assays requiring high confidence in target engagement measurements .

Analytical Chemistry Quality Control Assay Reproducibility

Benzyl-cyclopropyl-piperidin-3-yl-amine: Defined Research Application Scenarios Based on Quantifiable Differentiation


Scenario 1: SAR Studies Requiring Regioisomeric Control at the Piperidine 3-Position

Researchers investigating structure-activity relationships for CNS targets (e.g., muscarinic M4, sigma, or CCR5 receptors) where the Pfizer EP1114817 patent family has established the relevance of 3-piperidinyl substitution should procure CAS 1353973-82-6 specifically. Substituting the N4-regioisomer (CAS 1353982-79-2) would alter the three-dimensional pharmacophore geometry and confound SAR interpretation, as the patent explicitly treats these as distinct embodiments .

Scenario 2: CNS Drug Discovery Programs Requiring LogP Optimization via Cyclopropyl Substitution

For CNS-targeted programs where lipophilicity optimization is critical for blood-brain barrier penetration, the cyclopropyl moiety provides a specific LogP contribution (calculated LogP = 2.403 for the (S)-enantiomer) that differs from ethyl or isopropyl analogs . This compound is appropriate for SAR campaigns exploring the relationship between N-substituent lipophilicity and CNS exposure, leveraging the known property advantages of cyclopropyl groups in medicinal chemistry [1].

Scenario 3: Stereospecific Pharmacology Investigations Requiring Resolved Enantiomers

Research programs that have identified stereospecific target engagement or functional activity should procure the individual (R)-enantiomer (CAS 1354009-97-4) or (S)-enantiomer (CAS 1354018-41-9) rather than the racemate (CAS 1353973-82-6). The commercial availability of both resolved enantiomers enables rigorous determination of eudismic ratios and enantioselective SAR, which is not possible with racemate-only procurement .

Scenario 4: High-Sensitivity Assays Requiring Reduced Impurity Burden

For biochemical or biophysical assays with low signal-to-noise thresholds (e.g., SPR, ITC, high-content screening), procurement of the 98% NLT purity grade from MolCore is indicated. The 60% reduction in total impurities (from 5% to 2% maximum) relative to standard 95% research grade minimizes assay interference and improves data reproducibility in concentration-response curve generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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